![molecular formula C9H9N3 B3072813 6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile CAS No. 1017023-76-5](/img/structure/B3072813.png)

6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile

概要

説明

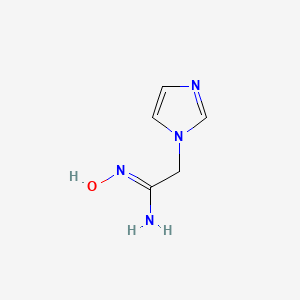

“6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile” is a chemical compound that belongs to the class of cyanopyridines . Cyanopyridines are known for their wide range of biological applications, including antihypertensive, antipyretic, anti-inflammatory, and analgesic properties . They also exhibit cardiotonic, antimicrobial, and anticancer activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is another efficient, mild, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed based on the functional groups present in the molecule. For instance, the presence of the cyano group (CN) and the amino group (NH2) can participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups and the structure of the molecule .科学的研究の応用

Innovative Synthesis Protocols

A notable application of 6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile derivatives is in the synthesis of complex organic compounds. For instance, Patil and Mahulikar (2013) developed a novel protocol for synthesizing 3-(pyridin-2-yl)-5-sec-aminobiphenyl-4-carbonitriles and 9,10-dihydro-3-(pyridine-2-yl)-1-sec-aminophenanthrene-2-carbonitriles. This method is significant for its transition metal-free route, highlighting the compound's utility in organic synthesis, particularly in creating asymmetrical 1,3-teraryls through a ring transformation reaction facilitated by KOH/DMF system at room temperature (Patil & Mahulikar, 2013).

Structural and Spectral Characterization

The compound and its derivatives have been extensively characterized using various spectroscopic techniques. For example, Roushdy et al. (2019) conducted detailed spectral characterization and DFT studies on 1-{[(4-methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, a derivative of the compound . This research offers insights into the electronic absorption and optical properties of such derivatives, potentially contributing to optoelectronic device applications (Roushdy et al., 2019).

Biological and Photophysical Studies

Antimicrobial Activity

The antimicrobial potential of derivatives of this compound has been explored in several studies. Bhat and Begum (2021) synthesized derivatives like 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile and demonstrated their efficacy against various bacterial and fungal strains through in vitro tests. These findings suggest that such compounds can serve as promising candidates for developing new antimicrobial agents (Bhat & Begum, 2021).

Photopolymerization Monitoring and Acceleration

Another fascinating application area is in photopolymerization processes. Ortyl et al. (2019) investigated 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as fluorescent molecular sensors for monitoring different types of photopolymerization processes. Their research not only demonstrates the compounds' utility in sensing but also their ability to accelerate certain photopolymerization reactions, particularly under near UV light, which underscores their potential in materials science and engineering (Ortyl et al., 2019).

作用機序

The mechanism of action of “6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile” can be inferred based on its structural similarity to other cyanopyridines. Cyanopyridines have been reported to possess various pharmacological activities . For instance, they have been found to have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .

Safety and Hazards

将来の方向性

The future directions for the study of “6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile” could include further investigation of its biological activities and potential applications in medicine. Given its structural similarity to other cyanopyridines with known pharmacological activities, it could be a promising candidate for drug development .

特性

IUPAC Name |

6-(prop-2-enylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-2-5-11-9-4-3-8(6-10)7-12-9/h2-4,7H,1,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUUCDFHGNZHTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B3072736.png)

![2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide](/img/structure/B3072744.png)

![3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B3072745.png)

![2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile](/img/structure/B3072772.png)

![(2S)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B3072801.png)